molecular formula C12H15NO5S B13383140 6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B13383140
M. Wt: 285.32 g/mol
InChI Key: HGGAKXAHAYOLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a bicyclic ring system and multiple functional groups, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic ring system: This step involves the cyclization of a suitable precursor to form the bicyclic ring system. The reaction conditions typically include the use of a strong base and a suitable solvent.

    Introduction of functional groups: The hydroxyl, oxo, and carboxylic acid groups are introduced through a series of reactions, including oxidation and substitution reactions. Common reagents used in these steps include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

    Final purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Industrial production also incorporates advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. For example, the hydroxyl group can be substituted with a halogen using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation products: Ketones, aldehydes

    Reduction products: Alcohols

    Substitution products: Halogenated compounds

Scientific Research Applications

6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Imipenem: A carbapenem antibiotic with a similar bicyclic structure.

    Meropenem: Another carbapenem antibiotic with enhanced activity against Gram-negative bacteria.

    Ertapenem: A carbapenem with a longer half-life due to increased binding to plasma proteins.

Uniqueness

6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid stands out due to its unique combination of functional groups and its potential for diverse applications. Unlike other similar compounds, it offers a broader range of chemical reactivity and can be tailored for specific applications in research and industry.

Properties

IUPAC Name

6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGAKXAHAYOLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861185
Record name 6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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